

An In-depth Technical Guide to 2,2-Dichlorobutane

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Compound of Interest

Compound Name: 2,2-Dichlorobutane

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This technical guide provides a comprehensive overview of **2,2-Dichlorobutane**, a halogenated alkane with applications in organic synthesis. This document details its chemical properties, synthesis, spectroscopic data, and reactivity, presenting the information in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

2,2-Dichlorobutane is a chlorinated hydrocarbon.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
IUPAC Name	2,2-Dichlorobutane	[2]
Synonyms	Butane, 2,2-dichloro-	[1][2]
CAS Number	4279-22-5	[2]
Molecular Formula	C ₄ H ₈ Cl ₂	[1][2]
Molecular Weight	127.01 g/mol	[2]
Appearance	Colorless to light orange to yellow clear liquid	
Boiling Point	104 °C	[3]
Density	1.1 ± 0.1 g/cm ³	[4]
Flash Point	27 °C (lit.)	[3][5]
Solubility	Soluble in organic solvents, limited solubility in water	[1]
InChI	InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3	[2]
InChIKey	BSRTYNDWQXVCKR-UHFFFAOYSA-N	[2]
Canonical SMILES	CCC(C)(Cl)Cl	[2]

IUPAC Nomenclature

The naming of **2,2-Dichlorobutane** follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC) for haloalkanes.[6][7][8]

A flowchart illustrating the IUPAC naming convention for **2,2-Dichlorobutane**.

Synthesis of 2,2-Dichlorobutane

A common laboratory synthesis of **2,2-Dichlorobutane** involves the reaction of 2-butanone with phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis from 2-Butanone

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The flask should be placed in an ice bath to control the reaction temperature.
- **Reagents:** Place 2-butanone in the round-bottom flask. Slowly add phosphorus pentachloride to the 2-butanone through the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature until the reaction subsides. Then, gently heat the mixture under reflux to ensure the reaction goes to completion.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl_5 and the phosphorus oxychloride (POCl_3) byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
- **Washing:** Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and purify the crude **2,2-Dichlorobutane** by fractional distillation. Collect the fraction boiling at approximately 104 °C.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,2-Dichlorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Assignment
^1H	~1.1	Triplet	$-\text{CH}_3$ (C4)
^1H	~2.1	Quartet	$-\text{CH}_2-$ (C3)
^1H	~1.8	Singlet	$-\text{CH}_3$ (C1)
^{13}C	~10	$-\text{CH}_3$ (C4)	
^{13}C	~40	$-\text{CH}_2-$ (C3)	
^{13}C	~30	$-\text{CH}_3$ (C1)	
^{13}C	~90	$-\text{C}(\text{Cl})_2-$ (C2)	

4.1.1. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-Dichlorobutane** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- ^1H NMR Acquisition: Use a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C . The spectral width should typically be 0-220 ppm.

Mass Spectrometry (MS)

The mass spectrum of **2,2-Dichlorobutane** will show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will be evident in chlorine-containing fragments.

4.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

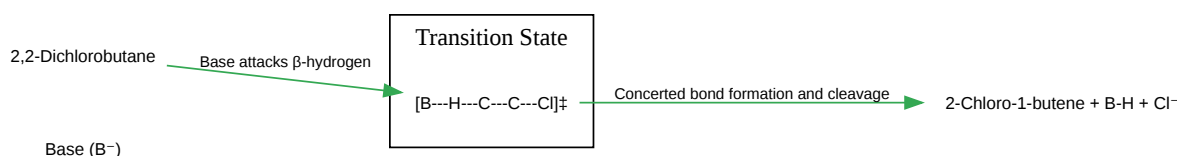
- Sample Preparation: Prepare a dilute solution of **2,2-Dichlorobutane** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Gas Chromatography (GC):
 - Injector: Use a split/splitless injector in split mode.
 - Column: A non-polar capillary column is suitable.
 - Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
- Mass Spectrometry (MS):
 - Ionization: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight analyzer can be used.
 - Scan Range: Scan a mass-to-charge (m/z) range of approximately 25-200 to detect the molecular ion and fragment ions.

Chemical Reactivity and Mechanisms

As a secondary alkyl halide, **2,2-Dichlorobutane** can undergo both nucleophilic substitution and elimination reactions. The reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Elimination Reaction (E2 Mechanism)

With a strong, sterically hindered base, **2,2-Dichlorobutane** can undergo an E2 elimination to form an alkene.



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The E2 elimination mechanism of **2,2-Dichlorobutane** with a strong base.

Safety and Handling

2,2-Dichlorobutane is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.^{[2][9]}

- Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.^[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[11]
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.^[12]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

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